molecular formula C26H41F2N3O5 B2793103 Tributylamine (S,Z)-2-acetamido-5-(2,3-difluorophenyl)-6-nitrohex-2-enoate CAS No. 1254841-06-9

Tributylamine (S,Z)-2-acetamido-5-(2,3-difluorophenyl)-6-nitrohex-2-enoate

Cat. No.: B2793103
CAS No.: 1254841-06-9
M. Wt: 513.627
InChI Key: WAOGWLQVZAJQGK-JBNPPGAJSA-N
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Description

Tributylamine (S,Z)-2-acetamido-5-(2,3-difluorophenyl)-6-nitrohex-2-enoate is a complex organic compound that features a unique combination of functional groups, including an acetamido group, difluorophenyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tributylamine (S,Z)-2-acetamido-5-(2,3-difluorophenyl)-6-nitrohex-2-enoate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the acetamido group: This can be achieved through the reaction of an amine with acetic anhydride under mild conditions.

    Introduction of the difluorophenyl group: This step often involves a halogenation reaction followed by a nucleophilic substitution to introduce the difluorophenyl moiety.

    Formation of the nitro group: This is typically done through nitration reactions using nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tributylamine (S,Z)-2-acetamido-5-(2,3-difluorophenyl)-6-nitrohex-2-enoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the difluorophenyl ring.

Scientific Research Applications

Tributylamine (S,Z)-2-acetamido-5-(2,3-difluorophenyl)-6-nitrohex-2-enoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tributylamine (S,Z)-2-acetamido-5-(2,3-difluorophenyl)-6-nitrohex-2-enoate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the difluorophenyl group can participate in hydrophobic interactions. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    Tributylamine (S,Z)-2-acetamido-5-(2,3-difluorophenyl)-6-nitrohex-2-enoate: can be compared with other compounds that have similar functional groups, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the difluorophenyl group enhances its stability and reactivity, while the nitro group provides a site for further chemical modifications.

Properties

IUPAC Name

(Z,5S)-2-acetamido-5-(2,3-difluorophenyl)-6-nitrohex-2-enoic acid;N,N-dibutylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N2O5.C12H27N/c1-8(19)17-12(14(20)21)6-5-9(7-18(22)23)10-3-2-4-11(15)13(10)16;1-4-7-10-13(11-8-5-2)12-9-6-3/h2-4,6,9H,5,7H2,1H3,(H,17,19)(H,20,21);4-12H2,1-3H3/b12-6-;/t9-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAOGWLQVZAJQGK-JBNPPGAJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CCCC.CC(=O)NC(=CCC(C[N+](=O)[O-])C1=C(C(=CC=C1)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN(CCCC)CCCC.CC(=O)N/C(=C\C[C@H](C[N+](=O)[O-])C1=C(C(=CC=C1)F)F)/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H41F2N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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